molecular formula C11H24 B14565379 2,3,4,4-Tetramethylheptane CAS No. 61868-52-8

2,3,4,4-Tetramethylheptane

Cat. No.: B14565379
CAS No.: 61868-52-8
M. Wt: 156.31 g/mol
InChI Key: SXHQWTUVNZIMTP-UHFFFAOYSA-N
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Description

Historical Context of Research on Branched Heptane (B126788) Systems

Research into heptane and its isomers has historical significance. The straight-chain isomer, n-heptane, was chosen as the zero point on the octane (B31449) rating scale due to its tendency to cause engine knocking. wikipedia.org This established a standard against which the anti-knock properties of other fuels, including branched alkanes, could be measured.

The study of branched heptane systems has been integral to the development of petroleum refining processes like hydroisomerization. This process aims to convert low-octane linear alkanes, such as n-heptane, into higher-octane branched isomers. acs.org Research in this area investigates the performance of various catalysts in selectively producing mono- and di-branched heptane isomers. acs.org Furthermore, detailed kinetic modeling of n-heptane oxidation and combustion helps in understanding engine performance and pollutant formation, where branched intermediates play a key role. colostate.edu The synthesis of specific branched alkanes, including complex heptane isomers, has also been undertaken to better analyze the composition of crude oil. plymouth.ac.uk

Table of Physicochemical Properties for 2,3,4,4-Tetramethylheptane

Property Value
Molecular Formula C11H24 nih.gov
Molecular Weight 156.31 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 61868-52-8 nih.gov
Boiling Point 181 °C stenutz.eu
Density 0.770 g/mL stenutz.eu

| Refractive Index | 1.432 stenutz.eu |

Table of Compound Names Mentioned

Compound Name
2,2,3,3-tetramethylbutane
This compound
Alkanes
Heptane
n-heptane
n-octane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-52-8

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,4,4-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-8-11(5,6)10(4)9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

SXHQWTUVNZIMTP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)C(C)C

Origin of Product

United States

Synthetic Methodologies for Highly Branched Alkane Architectures

General Approaches to Branched Alkane Synthesis

The synthesis of complex alkanes relies on a foundational set of reactions in organic chemistry, adapted to create intricate carbon skeletons.

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of C-C bond formation. mt.com In the context of highly branched alkanes, this typically involves the reaction of a nucleophilic carbon species (a carbanion equivalent) with an electrophilic one (an alkyl halide or equivalent). mt.com

One of the classic methods is the Friedel-Crafts alkylation, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. wikipedia.org However, this method is often plagued by issues of polyalkylation and carbocation rearrangements, making it less suitable for the precise synthesis of a specific, non-symmetric branched structure. wikipedia.org

More controlled alkylations can be achieved using organometallic reagents. For example, the coupling of an alkyl halide with an organometallic compound, such as in the Wurtz reaction or Suzuki cross-coupling, can form C-C bonds. mt.comorganic-chemistry.org Cobalt-catalyzed cross-coupling of alkyl halides with Grignard reagents has proven effective for constructing sterically congested quaternary carbon centers. organic-chemistry.org

Table 1: Overview of Selected Alkylation Strategies

Reaction Name Typical Reagents Application in Branched Alkane Synthesis
Friedel-Crafts Alkylation Alkyl halide, Lewis Acid (e.g., AlCl₃), Arene Primarily for attaching alkyl groups to aromatic rings; prone to rearrangements. wikipedia.org
Wurtz Reaction Alkyl halide, Sodium metal Coupling of two alkyl groups; limited by side reactions. stackexchange.com
Grignard Cross-Coupling Alkyl Grignard reagent, Alkyl halide, Catalyst (e.g., Co, Pd) Forms C-C bonds, including construction of quaternary carbons. organic-chemistry.org
Suzuki Cross-Coupling Organoborane, Alkyl halide, Palladium catalyst Versatile C-C bond formation with high functional group tolerance. organic-chemistry.org

A widely employed and reliable strategy for synthesizing alkanes is the catalytic hydrogenation of an unsaturated precursor, typically an alkene or alkyne. libretexts.org This method involves two main steps: first, the synthesis of a highly branched alkene with the desired carbon skeleton, and second, the saturation of the double bond with hydrogen gas (H₂) over a metal catalyst. vanderbilt.edu

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. vanderbilt.edu The reaction is a stereospecific syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

For highly substituted alkenes, which are necessary precursors for highly branched alkanes, the hydrogenation process can be sterically hindered, sometimes requiring more forceful conditions or more active catalysts. illinois.edu The stability of the alkene precursor is a key consideration; more highly substituted alkenes are generally more thermodynamically stable and have lower heats of hydrogenation. youtube.comreddit.com

Organometallic reagents are indispensable for the construction of complex carbon frameworks due to their ability to act as potent carbon nucleophiles (carbanion sources). libretexts.orgucalgary.ca They are central to many synthetic strategies for branched alkanes.

Grignard Reagents (R-MgX): These are perhaps the most well-known organometallic reagents. They react with carbonyl compounds (aldehydes and ketones) to form new C-C bonds and produce alcohols. youtube.com Tertiary alcohols, which are precursors to quaternary centers in alkanes, can be generated by reacting a Grignard reagent with a ketone or an ester. plymouth.ac.uk These alcohols can then be dehydrated to alkenes and subsequently hydrogenated. plymouth.ac.uk

Organolithium Reagents (R-Li): Generally more reactive than Grignard reagents, organolithiums are also powerful bases and nucleophiles used in similar C-C bond-forming reactions. libretexts.orgyoutube.com

Organocuprates (R₂CuLi, Gilman Reagents): These reagents are softer nucleophiles than Grignard or organolithium reagents. They are particularly useful for 1,4-conjugate addition reactions and for coupling with alkyl halides, often with high precision. youtube.com

The formation of carbon-carbon bonds using these reagents is a fundamental transformation in organic synthesis. sigmaaldrich.comcdnsciencepub.com

Specific Synthetic Routes Investigated for 2,3,4,4-Tetramethylheptane Isomers and Analogues

While specific, peer-reviewed synthetic procedures for this compound are not prominently documented, plausible routes can be constructed based on the synthesis of its isomers and other highly branched analogues, such as the well-known fuel additive 2,2,4-trimethylpentane (B7799088) (isooctane). nist.gov

The synthesis of 2,2,4-trimethylpentane often involves the dimerization of isobutylene (B52900) to form a mixture of trimethyl-pentenes, followed by catalytic hydrogenation. nist.gov A similar strategy could be envisioned for tetramethylheptane isomers, involving the coupling of smaller, branched precursors followed by hydrogenation.

For a structure like this compound, a convergent synthesis using organometallic reagents would be a logical approach. A hypothetical retrosynthesis might disconnect the C4-C5 bond, suggesting a coupling between a 4-carbon and a 7-carbon fragment is not ideal. A more strategic disconnection would be at the C3-C4 bond.

A Plausible Synthetic Route (Hypothetical):

Formation of a Ketone Precursor: The synthesis could begin with 3-methyl-2-pentanone (B1360105).

Grignard Reaction: Reaction of 3-methyl-2-pentanone with an isopropylmagnesium bromide Grignard reagent would attack the carbonyl carbon, forming a tertiary alcohol, 2,3,4-trimethyl-4-heptanol, after an acidic workup.

Dehydration: The tertiary alcohol would then be subjected to acid-catalyzed dehydration. This step would likely produce a mixture of alkene isomers due to the possibility of proton removal from adjacent carbons. The major product would likely be the most stable, highly substituted alkene.

Catalytic Hydrogenation: The resulting mixture of tetramethylheptene isomers would be hydrogenated using a catalyst like Pd/C and H₂ gas to yield the final saturated alkane, this compound.

Table 2: Selected Isomers of Tetramethylheptane

Compound Name IUPAC Name CAS Number
2,2,4,4-Tetramethylheptane 2,2,4,4-tetramethylheptane 61868-44-8 nih.gov
2,3,3,4-Tetramethylheptane 2,3,3,4-tetramethylheptane 61868-49-3 stenutz.eu
This compound This compound 61868-52-8 nih.gov
2,3,4,5-Tetramethylheptane (B1658697) 2,3,4,5-tetramethylheptane 61868-53-9 guidechem.com
2,2,4,5-Tetramethylheptane 2,2,4,5-tetramethylheptane 61868-45-9 nih.gov
2,3,5,5-Tetramethylheptane 2,3,5,5-tetramethylheptane 61868-55-1 nih.gov

Theoretical Considerations in the Design of Synthesis Pathways for Branched Alkanes

The design of a successful synthesis for a complex molecule like this compound is guided by theoretical principles that predict reaction outcomes and product stability.

A key finding from computational chemistry is that branched alkanes are thermodynamically more stable than their straight-chain isomers. nih.gov Density Functional Theory (DFT) calculations have revealed that this enhanced stability is not due to a reduction in steric strain, as might be intuitively assumed. In fact, branched alkanes often have less destabilizing steric energy than linear ones. nih.gov The greater stability is primarily attributed to more favorable electrostatic and quantum energy terms, which outweigh steric effects. nih.gov This inherent stability of the branched target provides a thermodynamic driving force but does not necessarily simplify the kinetic challenges of its formation.

When designing a synthesis, chemists must consider the steric hindrance around the reacting centers. The formation of a quaternary carbon, especially one flanked by other substituted carbons as in this compound, can be kinetically slow. The choice of reagents and reaction conditions must be optimized to overcome these high activation energy barriers. For instance, the use of highly reactive organolithium reagents over less reactive Grignard reagents might be necessary in some sterically demanding steps.

Furthermore, theoretical models help predict the regioselectivity of reactions like dehydration, where multiple alkene products are possible. According to Zaitsev's rule, the most substituted (and thus most stable) alkene is typically the major product, a principle grounded in the thermodynamic stability of C=C double bonds with more alkyl substituents.

Table 3: Mentioned Compound Names

Compound Name
2,2,4,4-Tetramethylheptane
2,2,4-Trimethylpentane
2,3,3,4-Tetramethylheptane
This compound
2,3,4,5-Tetramethylheptane
2,2,4,5-Tetramethylheptane
2,3,5,5-Tetramethylheptane
3-Methyl-2-pentanone
Isopropylmagnesium bromide
2,3,4-trimethyl-4-heptanol
Palladium on carbon
Platinum(IV) oxide
Raney nickel

Isomerism and Stereochemical Principles in Highly Branched Alkanes

Constitutional Isomerism of C11H24 Skeletons

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C11H24, which represents undecane (B72203) and its isomers, a remarkable number of constitutional isomers exist.

Enumeration and Structural Diversity of Tetramethylheptanes

The undecane (C11H24) framework allows for a total of 159 constitutional isomers. A subset of these isomers is the tetramethylheptane group, which is characterized by a seven-carbon heptane (B126788) backbone with four methyl group substituents. The placement of these four methyl groups along the heptane chain gives rise to a significant number of structurally distinct tetramethylheptane isomers.

The structural diversity within the tetramethylheptane isomers is a result of the various possible attachment points for the methyl groups on the heptane chain. This leads to differences in branching patterns, which in turn affect the physical and chemical properties of the isomers.

Comparative Analysis with Related Branched Heptane Isomers (e.g., 2,3,4,5-Tetramethylheptane (B1658697), 3,4,4,5-Tetramethylheptane)

To better understand the unique structural characteristics of 2,3,4,4-tetramethylheptane, a comparative analysis with its isomers, such as 2,3,4,5-tetramethylheptane and 3,4,4,5-tetramethylheptane, is insightful.

PropertyThis compound2,3,4,5-Tetramethylheptane3,4,4,5-Tetramethylheptane
Molecular Formula C11H24C11H24C11H24
Molar Mass 156.31 g/mol 156.31 g/mol 156.31 g/mol
Structural Feature A quaternary carbon at position 4.Chiral centers at positions 3, 4, and 5.A quaternary carbon at position 4.

This compound is distinguished by the presence of a quaternary carbon atom at the C4 position, meaning this carbon is bonded to four other carbon atoms. This feature imparts a high degree of branching at the center of the heptane chain.

In contrast, 2,3,4,5-tetramethylheptane has its methyl groups distributed across four different carbon atoms. This arrangement results in the presence of multiple chiral centers, a feature absent in this compound.

Stereoisomerism and Chirality in Branched Alkanes

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Chirality is a key concept in stereoisomerism, referring to molecules that are non-superimposable on their mirror images.

Identification and Characterization of Chiral Centers in Analogous Structures

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. While this compound itself does not possess any chiral centers due to the presence of two methyl groups on the C4 carbon and two hydrogen atoms on several other carbons, its isomer 2,3,4,5-tetramethylheptane serves as an excellent analogous structure for discussing chirality.

In 2,3,4,5-tetramethylheptane, the carbon atoms at positions 3, 4, and 5 are chiral centers. Each of these carbons is bonded to a hydrogen atom, a methyl group, and two different alkyl groups, fulfilling the requirement for chirality. The presence of multiple chiral centers leads to the possibility of a number of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Resolution and Separation Strategies for Diastereomers

Since diastereomers have different physical properties, such as boiling points, melting points, and solubilities, they can often be separated by conventional laboratory techniques. Common strategies for the resolution and separation of diastereomers of branched alkanes and their derivatives include:

Fractional Distillation: This technique can be effective if the boiling points of the diastereomers are sufficiently different.

Crystallization: Diastereomers may exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Chromatography: Techniques such as gas chromatography (GC) and column chromatography can separate diastereomers based on their differential interactions with the stationary phase. nih.gov

For more challenging separations, diastereoselective synthesis can be employed, where a reaction is designed to preferentially form one diastereomer over others. acs.orgnih.gov

Conformational Analysis of this compound and Related Branched Structures

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers.

The high degree of branching in this compound, particularly the quaternary center at C4, leads to significant steric hindrance. This steric strain influences the preferred conformations of the molecule. The rotations around the C-C bonds will be restricted to minimize the repulsive interactions between the bulky methyl and ethyl groups.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide experimental evidence for the conformational preferences of branched alkanes in solution.

Reaction Mechanisms and Reactivity Profiling of Branched Alkanes

Free Radical Reaction Pathways in Alkanes

Free radical halogenation is a fundamental reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org This process allows for the functionalization of otherwise inert alkane backbones. byjus.com

The halogenation of alkanes is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals (Br•) using heat or light. libretexts.org The propagation phase consists of two main steps: the halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical, followed by the reaction of the alkyl radical with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain. organicchemistrytutor.com

In the context of 2,3,4,4-tetramethylheptane, bromination would proceed as follows:

Initiation: Br₂ → 2 Br•

Propagation Step 1 (Hydrogen Abstraction): The bromine radical abstracts a hydrogen atom from one of the carbon atoms of this compound, forming an alkyl radical. The stability of the resulting radical is a crucial factor in determining the site of abstraction.

Propagation Step 2 (Halogen Transfer): The newly formed alkyl radical reacts with a molecule of Br₂ to produce the brominated this compound and a new bromine radical.

Termination of the reaction occurs when two radicals combine. wikipedia.org

The regioselectivity of radical halogenation is dictated by the stability of the intermediate alkyl radical. youtube.com The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, halogenation preferentially occurs at the carbon atom that can form the most stable radical. youtube.com In this compound, there are primary, secondary, and tertiary hydrogens. The tertiary hydrogens at the C-2 and C-3 positions are the most likely sites for hydrogen abstraction due to the formation of more stable tertiary radicals.

Bromination is known to be more selective than chlorination. chemistrysteps.com This is because the hydrogen abstraction step is endothermic for bromination, making the transition state more product-like and thus more sensitive to the stability of the resulting radical. masterorganicchemistry.com Chlorination, being an exothermic process, has an earlier transition state and is less selective. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in the Monobromination of this compound

Position of Hydrogen Abstraction Type of Hydrogen Resulting Radical Stability Major/Minor Product
C-2 Tertiary High Major
C-3 Tertiary High Major
C-5, C-6 Secondary Moderate Minor

Note: C-1' and C-3' refer to the methyl groups at positions 2 and 3, respectively. C-4' refers to the two methyl groups at position 4.

Stereoselectivity becomes relevant when a new stereocenter is formed during the reaction. The alkyl radical intermediate is typically trigonal planar. pressbooks.publibretexts.org The incoming halogen has an equal probability of attacking from either face of the planar radical, leading to a racemic mixture if the carbon becomes a stereocenter. pressbooks.publibretexts.orgyoutube.com For example, bromination at the C-3 position of this compound would result in a racemic mixture of (3R)-3-bromo-2,3,4,4-tetramethylheptane and (3S)-3-bromo-2,3,4,4-tetramethylheptane.

Catalytic Transformations Involving Highly Branched Alkanes

Highly branched alkanes are important components of gasoline and are often involved in industrial catalytic processes like catalytic reforming and cracking.

Catalytic Reforming: This process is used to increase the octane (B31449) number of gasoline by converting linear and branched alkanes into more highly branched alkanes and aromatic compounds. wikipedia.orgwecanfigurethisout.orgtaylorandfrancis.com The reactions are typically carried out at high temperatures and pressures over a bifunctional catalyst, such as platinum on an acidic support. The mechanism involves dehydrogenation to form alkenes, followed by isomerization and cyclization reactions that proceed through carbocation intermediates. youtube.com this compound, being already highly branched, would be less likely to undergo significant isomerization but could be a product of the isomerization of less branched C11 alkanes. oxfordreference.com

Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. mdpi.comyoutube.com The reaction is typically carried out at high temperatures using a zeolite catalyst. The mechanism involves the formation of carbocation intermediates, which can then undergo beta-scission to break C-C bonds. The stability of the resulting carbocation fragments plays a key role in the product distribution. The highly branched structure of this compound would likely lead to the formation of stable tertiary carbocations upon cracking, influencing the resulting product mixture.

Table 2: Potential Products from the Catalytic Cracking of this compound

Initial C-C Bond Cleavage Resulting Fragments Potential Stable Products
C4-C5 C4 fragment and C7 fragment Isobutane, isobutylene (B52900), heptenes
C3-C4 C3 fragment and C8 fragment Propane, propene, octanes, octenes

Advanced Characterization and Analytical Methodologies for Alkane Structures

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure of 2,3,4,4-tetramethylheptane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules. For a saturated acyclic alkane like this compound, ¹³C NMR spectroscopy is particularly informative as it provides a distinct signal for each unique carbon environment within the molecule. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the differentiation of primary, secondary, tertiary, and quaternary carbons.

Due to the molecule's asymmetry, all eleven carbon atoms in this compound are chemically non-equivalent and are expected to produce a unique resonance in the ¹³C NMR spectrum. The predicted chemical shifts, based on empirical additivity rules and computational models, are presented in the table below. The quaternary carbon at position 4 is expected to have a characteristic chemical shift, and the various methyl groups will exhibit distinct resonances due to their different locations along the heptane (B126788) backbone.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~14
C2-CH₃ ~18
C3-CH₃ ~16
C4-CH₃ (a) ~25
C4-CH₃ (b) ~28
C2 ~35
C3 ~42
C4 ~38
C5 ~48
C6 ~17
C7 ~14

Note: These are predicted values and may differ slightly from experimental data. The two methyl groups on C4 are diastereotopic and thus chemically non-equivalent.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For branched alkanes, the molecular ion peak (M⁺) is often of low abundance or even absent in electron ionization (EI) mass spectra due to the high propensity for fragmentation. whitman.edu

The fragmentation of this compound is expected to be dominated by cleavages at the branching points, leading to the formation of more stable secondary and tertiary carbocations. jove.comjove.com The loss of larger alkyl radicals is generally favored. whitman.edu The complex structure of this compound would lead to a characteristic fragmentation pattern, with prominent peaks corresponding to the stable carbocations formed by the cleavage of C-C bonds adjacent to the highly substituted carbons.

Table 2: Predicted Major Mass Fragments for this compound

m/z Ion Structure Origin of Fragment
156 [C₁₁H₂₄]⁺ Molecular Ion (expected to be weak or absent)
127 [C₉H₁₉]⁺ Loss of an ethyl radical from the end of the chain
99 [C₇H₁₅]⁺ Cleavage at the C4-C5 bond
85 [C₆H₁₃]⁺ Cleavage at the C3-C4 bond
71 [C₅H₁₁]⁺ Cleavage at the C2-C3 bond
57 [C₄H₉]⁺ t-butyl cation, a highly stable fragment
43 [C₃H₇]⁺ Isopropyl cation

Note: The relative intensities of these fragments provide a unique fingerprint for the molecule's structure.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the types of chemical bonds present in a molecule. For an alkane such as this compound, the spectra are characterized by absorptions corresponding to C-H and C-C bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will appear in the 1350-1470 cm⁻¹ range. The presence of a gem-dimethyl group (two methyl groups on the same carbon) at position 4 may give rise to a characteristic doublet in this region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com C-C bond vibrations, which are often weak in the IR spectrum of alkanes, can be more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. The symmetric C-H stretching vibrations are also typically strong in the Raman spectrum.

Since this compound lacks a center of symmetry, some vibrational modes may be active in both IR and Raman spectroscopy. youtube.com

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretching 2850 - 3000 IR (strong), Raman (strong)
C-H Bending (CH₃ & CH₂) 1350 - 1470 IR (medium)

Chromatographic Separation and Identification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity.

Gas chromatography (GC) is the primary method for analyzing volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls.

For purity assessment, a single, sharp peak would be expected for a pure sample of this compound under specific GC conditions. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. Retention indices, which normalize retention times to those of n-alkanes, can be used for inter-laboratory comparison of data. phytochemia.comksu.edu.sa

The separation of alkane isomers, which often have very similar boiling points, presents a significant analytical challenge. vurup.sk High-resolution capillary gas chromatography is the technique of choice for this purpose. stackexchange.com Capillary columns, which are long and have a small internal diameter, provide a large number of theoretical plates, leading to excellent separation efficiency.

The choice of the stationary phase is critical for resolving isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane, separate alkanes primarily based on their boiling points. More polar or shape-selective stationary phases can provide enhanced resolution of branched isomers. nih.gov Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as a mixture of diastereomers. Specialized chiral capillary columns may be required for the resolution of these stereoisomers.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
n-alkanes

X-ray Crystallography for Solid-State Structural Elucidation of Analogues and Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. nih.govwikipedia.org By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.govwikipedia.org

While obtaining a single crystal of a complex branched alkane like this compound suitable for X-ray diffraction can be challenging due to their often low melting points and conformational flexibility, the study of its analogues and derivatives provides significant insight into the packing and solid-state structures of such molecules. The main chains of branched alkanes, for instance, tend to adopt an extended planar zigzag conformation in the solid state. researchgate.net

The introduction of branches to an alkane chain can influence the crystal packing. Studies on long-chain alkanes with methyl branches have shown that these branches are often excluded from the crystalline layer, leading to the formation of different semicrystalline forms depending on the crystallization conditions. researchgate.net

The crystal structures of several linear and branched alkanes have been successfully determined, revealing details about their unit cells and molecular arrangement. For example, a series of even-numbered linear alkanes, from hexane to tetradecane, adsorbed on graphite form isomorphous crystalline monolayers with rectangular unit cells. core.ac.uk In these structures, the carbon skeletons are parallel to the surface. core.ac.uk

Below is a table summarizing the crystallographic data for some representative alkane analogues. This data illustrates the type of detailed structural information that can be obtained from X-ray crystallography.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Octadecane (C18H38) (low-temperature form)TriclinicNot specifieda = 4.285 Å, b = 4.820 Å, c = 23.070 Å, α = 91° 6', β = 92° 4', γ = 107° 18' researchgate.net
H-shaped Branched Alkane with two hydroxyl groupsTriclinicNot specifieda = 1.04 nm, b = 1.27 nm, c = 1.60 nm, α = 95.7°, β = 91.6°, γ = 109.4° researchgate.net
Dodecane (C12H26) monolayer on graphite (high-temperature phase)Not specifiedcmmNot specified
Hexane (C6H14), Octane (B31449) (C8H18), Decane (C10H22), Dodecane (C12H26) monolayers on graphite (low-temperature phase)RectangularpggNot specified core.ac.uk

Gas-Phase Electron Diffraction for Molecular Structure Determination

Gas-phase electron diffraction (GED) is a technique used to determine the molecular structure of volatile compounds in the gaseous state. wikipedia.org This method is particularly valuable for studying the structures of molecules free from the intermolecular forces present in the solid or liquid states. wikipedia.org In a GED experiment, a high-energy beam of electrons is directed through a gaseous sample. The electrons are scattered by the atoms in the molecules, producing a diffraction pattern of concentric rings. wikipedia.org

The analysis of this diffraction pattern provides information about the distances between all pairs of atoms in the molecule. wikipedia.org From this, bond lengths, bond angles, and torsional angles can be derived. wikipedia.orgyoutube.com Since the molecules are randomly oriented in the gas phase, the resulting structural information is an average over all molecular orientations. wikipedia.org For molecules with multiple conformations, GED can be used to determine the relative abundance of each conformer at a given temperature. umich.edu

The table below presents structural parameters for related molecules determined by gas-phase electron diffraction, showcasing the precision of this method for determining molecular geometries.

MoleculeParameterValue
Tetramethyldiarsine (As2(CH3)4)r(As-As)243.3 (0.2) pm researchgate.net
∠AsAsC95.4 (0.5)° researchgate.net

Computational Chemistry and Theoretical Modeling of Branched Alkane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in molecules like 2,3,4,4-tetramethylheptane. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. acs.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They solve the Schrödinger equation to provide highly accurate descriptions of molecular properties. DFT, a computationally less expensive alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. acs.org Recent studies have utilized high-precision quantum methods like G4 and CBS-QB3 to predict the formation enthalpies of molecules with very low uncertainty. acs.org

For this compound, these calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for identifying the most stable conformation (the lowest energy arrangement of atoms). Furthermore, these methods yield insights into the electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential, which are critical for predicting the molecule's reactivity.

Table 1: Overview of Quantum Chemical Methods

Method Basis Common Applications Computational Cost
Ab Initio Solves the Schrödinger equation from first principles. High-accuracy geometry optimization, energy calculations, spectroscopic properties. High to Very High

| Density Functional Theory (DFT) | Uses electron density to calculate system energy. | Geometry optimization, reaction energies, electronic structure analysis. | Medium to High |

Topological Indices and Chemical Graph Theory Applications in Alkane Research

Chemical graph theory simplifies a molecule into a mathematical graph, where atoms are represented as vertices and bonds as edges. e-tarjome.com This abstraction allows for the calculation of numerical descriptors, known as topological indices, which quantify various aspects of the molecular structure. e-tarjome.commdpi.com

For alkanes, the molecular graph is typically a "carbon tree," where hydrogen atoms are omitted for simplicity. e-tarjome.com Topological indices calculated from this graph serve as quantitative descriptors of the molecule's size, shape, and degree of branching. Highly branched molecules like this compound can be distinguished from their less branched isomers using these indices.

For instance, the Randić index is one of the most common descriptors and relates to the degree of branching in an alkane. acs.org Other indices, such as the Zagreb indices, atom-bond connectivity (ABC) index, and geometric-arithmetic (GA) index, also provide valuable information about molecular topology and have been correlated with the energetic stability of hydrocarbons. acs.orgresearchgate.net The complexity of a molecule can also be captured by indices that consider the distances between all pairs of vertices in the molecular graph.

Table 2: Selected Topological Indices in Alkane Research

Topological Index Description Structural Feature Measured
Randić Index Based on the degree of vertices (carbon atoms) connected by an edge (bond). acs.org Molecular branching
Zagreb Indices (M1, M2) M1 is the sum of the squares of vertex degrees; M2 is the sum of the products of degrees of adjacent vertices. biointerfaceresearch.com Branching and molecular complexity
Wiener Index The sum of the lengths of the shortest paths between all pairs of vertices. Molecular size and shape
Atom-Bond Connectivity (ABC) Index Correlates with the stability of alkanes and strain energy. acs.org Strain and stability in branched systems

| Geometric-Arithmetic (GA) Index | Based on the geometric and arithmetic means of the end-vertex degrees of edges. acs.org | Stability of alkanes |

Topological indices are widely used in the development of Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models. biointerfaceresearch.comresearchgate.net These models establish a mathematical correlation between the numerical descriptors of a molecule's structure and its physical properties (like boiling point) or chemical reactivity. researchgate.netyoutube.com

By developing regression models that link topological indices to experimental data, it is possible to predict the properties and reactivity of new or unstudied compounds. biointerfaceresearch.com For a highly branched alkane like this compound, topological descriptors can help predict its behavior in reactions relative to other isomers. For example, the degree of branching, quantified by indices, can influence the stability of radical intermediates, thereby affecting the regioselectivity of functionalization reactions. nih.gov These predictive models are invaluable in chemical research for screening compounds and understanding the structural features that govern their behavior. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

The single bonds (σ-bonds) in alkanes allow for free rotation, leading to various spatial arrangements of atoms known as conformations. libretexts.org For a complex molecule like this compound, with its numerous methyl groups, the number of possible conformations is vast. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule, revealing which conformations are most stable, the energy barriers between them, and how the molecule flexes and vibrates at a given temperature. youtube.com In highly branched alkanes, steric hindrance between bulky groups (like the methyl groups in this compound) plays a critical role. ucl.ac.uk The simulations can identify the most populated low-energy conformations, such as staggered arrangements, and quantify the energetic penalty of less stable eclipsed conformations where groups are forced closer together. libretexts.orgyoutube.com Understanding the accessible conformations is essential, as the shape of the molecule can significantly impact its reactivity and physical properties.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. byu.eduresearchgate.net Transition State Theory (TST) is a cornerstone of these investigations, providing a framework for understanding and calculating reaction rates. wikipedia.orglibretexts.org

TST posits that for a reaction to occur, reactants must pass through a high-energy arrangement known as the transition state, which represents the energy maximum along the reaction coordinate. libretexts.org Computational methods, particularly DFT, are used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. wikipedia.org

For this compound, these methods can be applied to study various reactions, such as C-H bond activation, combustion, or pyrolysis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows chemists to identify the most favorable reaction pathway (the one with the lowest activation energy barriers) and understand the factors that control selectivity. acs.orgresearchgate.net

Environmental Occurrence and Geochemical Significance of Complex Branched Alkanes

Natural Abundance of Highly Branched Alkanes in Geological Formations

Highly branched alkanes, particularly those containing quaternary carbon centers, have been identified as important biomarkers in a variety of geological formations. These compounds are noted for their presence in the saturated hydrocarbon fractions of sedimentary rocks, crude oils, and other geological samples. Their complex structures, which can include multiple methyl or ethyl groups, make them resistant to biodegradation, enhancing their preservation potential over geological timescales.

Research has documented the presence of several series of branched alkanes with quaternary carbon atoms in Meso- and Neoproterozoic sediments. These findings suggest that the organisms responsible for producing these compounds were present in ancient ecosystems. For instance, series of 5,5-diethylalkanes, often accompanied by related series like 6,6-diethylalkanes and 5-butyl, 5-ethylalkanes, have been detected in Neoproterozoic sedimentary rocks from locations such as the Officer Basin in South Australia and in shallow water carbonates from Spitsbergen, East Greenland, and Baffin Island, Canada.

The detection of BAQCs has been reported in sediments dating from the Paleoproterozoic Era (approximately 2.2 billion years ago) to the present day. frontiersin.org This wide temporal distribution underscores their long history in the geological record. These compounds have been identified in various depositional environments, including deep-sea hydrothermal waters and Late Cretaceous black shales. frontiersin.org The presence of BAQCs in such ancient sediments indicates that the biological sources of these molecules were active in early microbial ecosystems.

A study of Carboniferous black shales from the Wuwei Basin in northwest China revealed the presence of nine distinct series of BAQCs. frontiersin.org These compounds were found alongside other long-chain hydrocarbons, such as cycloalkanes and monomethylalkanes. The consistent patterns in the abundance of these different series within the samples suggest a common origin or a shared evolutionary history of the source organisms. frontiersin.org

The following table summarizes the types of highly branched alkanes with quaternary carbon atoms found in various geological formations.

Compound Series Geological Formation/Location Geological Age
5,5-diethylalkanesOfficer Basin, South AustraliaNeoproterozoic
6,6-diethylalkanesSpitsbergen, East GreenlandNeoproterozoic
2,2-dimethylalkanesLate Cretaceous black shalesLate Cretaceous
3,3-diethylalkanesDeep-sea hydrothermal watersModern
Multiple BAQC SeriesWuwei Basin, ChinaCarboniferous

Biosynthetic Origins of Branched Alkanes in Biological Systems

The precise biosynthetic pathways that lead to the formation of highly branched alkanes like 2,3,4,4-tetramethylheptane are not yet fully elucidated. However, the distinct distribution patterns of these compounds in geological samples strongly point to a biological origin. A key piece of evidence is the pronounced odd-over-even or even-over-odd carbon number predominance observed in homologous series of these alkanes. frontiersin.org Such a preference is a hallmark of biological processes, as abiotic synthesis would be expected to produce a smoother distribution of carbon numbers.

The source organisms for many of these highly branched alkanes remain unknown. However, their widespread occurrence in sediments associated with benthic microbial mats suggests a link to specific microbial communities. It is hypothesized that the organisms producing these compounds may have possessed a distinct physiology or utilized a specific carbon source. The paleobiogeographic distribution of some BAQCs has led to the suggestion that their source organisms may have an affinity for sulfides and could be nonphotosynthetic sulfide (B99878) oxidizers.

The significant even-carbon dominance of short-chain n-alkanes found in association with a high abundance of long-chain branched alkanes in some studies indicates a substantial input from archaea or algal organic matter. frontiersin.org This suggests that these microorganisms, which are capable of thriving in specific paleoenvironments, may be involved in the biosynthesis of these complex lipids.

While the direct biosynthetic pathways for compounds like this compound have not been identified, the general principles of fatty acid and polyketide biosynthesis in microorganisms provide a framework for understanding how such complex structures could be assembled. These pathways involve the sequential addition of small carbon units, with subsequent modifications such as methylation to create branched structures.

Distribution Patterns of Branched Alkanes with Quaternary Carbon Atoms in Diverse Matrices

Branched alkanes with quaternary carbon atoms have been identified in a range of environmental and geological matrices, providing insights into paleoenvironments and the sources of organic matter. Their distribution is not uniform and can vary depending on the specific depositional conditions and the biological inputs at the time of sediment formation.

In the Carboniferous black shales of the Wuwei Basin, the abundance of long-chain branched alkanes was found to be highly correlated with the odd-even predominance of short-chain n-alkanes. frontiersin.org Specifically, a more significant even-carbon dominance in the short-chain n-alkanes was associated with a higher abundance of the long-chain branched alkanes. This relationship suggests a connection to specific paleoenvironmental and paleoclimatic conditions that favored the organisms producing these compounds. frontiersin.org

The presence of BAQCs has been proposed as an indicator of weakly oxidizing sedimentary environments. frontiersin.org Their appearance in the geological record can, therefore, be used to help reconstruct transitional paleoenvironments. Furthermore, variations in the carbon number distribution of certain series of BAQCs may reflect changes in climate. For example, in some modern soils, the dominant carbon number in a particular series of branched alkanes has been observed to shift with changes in temperature and humidity.

The following table provides examples of the diverse matrices where branched alkanes with quaternary carbon atoms have been detected.

Matrix Location Significance of Findings
Carboniferous Black ShaleWuwei Basin, ChinaHigh abundance of nine BAQC series, indicating specific paleoenvironmental conditions. frontiersin.org
Neoproterozoic Sedimentary RocksOfficer Basin, AustraliaPresence of 5,5-diethylalkanes, suggesting ancient microbial sources.
Deep-sea Hydrothermal WatersJuan de Fuca RidgeIdentification of 2,2-dimethylalkanes and 3,3- and 5,5-diethylalkanes, pointing to a modern biological source.
Late Cretaceous Black ShalesPasquia Hills, CanadaWidespread occurrence of BAQCs, indicating their utility as biomarkers.

Future Research Directions and Emerging Methodologies in Branched Alkane Chemistry

Development of Enantioselective Synthetic Strategies for Chiral Branched Alkanes

The synthesis of chiral branched alkanes, such as specific stereoisomers of 2,3,4,4-tetramethylheptane, presents a formidable challenge in organic chemistry. The difficulty arises from the chemical inertness of alkanes and the steric hindrance associated with creating highly substituted carbon centers, particularly all-carbon quaternary stereocenters. nih.govacs.org Traditional synthetic methods often lack the required stereocontrol, leading to racemic or diastereomeric mixtures. Consequently, modern research focuses on developing highly selective and efficient catalytic asymmetric methods to construct these complex hydrocarbon frameworks.

A primary strategy involves the creation of chiral C-C bonds using precursors that contain functional groups to facilitate the reaction. These functionalized intermediates are then converted to the final alkane. Key methodologies include catalytic asymmetric conjugate addition, the use of chiral auxiliaries, and stereoselective alkylation reactions.

Catalytic Asymmetric Conjugate Addition

One of the most powerful techniques for stereocenter construction is the catalytic asymmetric conjugate addition (or 1,4-addition). rsc.orgwikipedia.org This method typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. organic-chemistry.org For the synthesis of highly branched structures, this approach is particularly useful for creating quaternary carbons.

Recent advancements have demonstrated the utility of organocatalysis and transition-metal catalysis in this area. For instance, chiral copper-based catalysts have been successfully employed in the enantioselective conjugate addition of organozinc reagents to cyclic enones, affording products with all-carbon quaternary stereocenters in high yield and enantioselectivity. organic-chemistry.org Similarly, organocatalytic methods, using chiral organic molecules like BINOL derivatives, have been developed for the regio- and enantioselective synthesis of acyclic quaternary carbons from enediketone substrates and potassium trifluoroorganoborate nucleophiles. nih.gov

A typical reaction pathway can be summarized as follows:

StepDescriptionCatalyst/Reagent Example
1. Activation An α,β-unsaturated carbonyl substrate is activated by a chiral catalyst (e.g., a chiral metal complex or an organocatalyst).Chiral Rhodium-BINAP complex wikipedia.org
2. Nucleophilic Attack An organometallic reagent (e.g., organozinc or Grignard reagent) adds to the β-carbon of the activated substrate.Dialkylzinc (R₂Zn) organic-chemistry.org
3. Protonation The resulting enolate is protonated to yield a chiral ketone or ester with a newly formed stereocenter.Mild acid workup
4. Defunctionalization The carbonyl group is removed (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the final chiral alkane.Hydrazine/KOH

While effective, this approach necessitates a final deoxygenation step to convert the carbonyl group into a methylene (B1212753) group, completing the synthesis of the target alkane.

Use of Chiral Auxiliaries

An alternative, well-established strategy is the use of chiral auxiliaries. uwindsor.cawikipedia.orgnih.gov In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation, before being cleaved and recovered. wikipedia.orgsemanticscholar.org

Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of auxiliaries that have been widely used in asymmetric synthesis. nih.govdu.ac.in For instance, an acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The bulky auxiliary shields one face of the enolate, forcing the alkyl group to add to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product.

Another relevant example involves chiral sulfoxides. illinois.edu Sulfinyl groups can serve as chiral auxiliaries to direct C-C bond formation. After the desired stereocenter is established, the sulfinyl group can be removed through reductive desulfurization, yielding the pure alkane. rsc.orgnih.gov This strategy combines the directing power of the auxiliary with a clean method for its removal to access the target hydrocarbon.

Emerging Catalytic Strategies

More recent research has focused on the direct catalytic enantioselective functionalization of C-H bonds and the hydroalkylation of alkenes, which offer more atom- and step-economical routes to chiral alkanes. springernature.comacs.org Nickel-catalyzed methods have shown promise for the enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins, demonstrating the potential for creating chiral C(sp³)–C(sp³) bonds directly. springernature.com Another innovative approach is the iridium-catalyzed asymmetric hydroalkynylation of unactivated alkenes, which can create alkyne-substituted acyclic quaternary carbon stereocenters. acs.orgx-mol.net The resulting alkyne can then be hydrogenated to the corresponding alkane.

These evolving strategies aim to minimize the reliance on pre-functionalized substrates and stoichiometric chiral reagents, paving the way for more efficient and sustainable syntheses of complex chiral branched alkanes like this compound.

Innovations in Analytical Techniques for Ultra-Trace Detection and Isomer Differentiation

The analysis of highly branched alkanes like this compound, especially at ultra-trace levels and in complex mixtures of isomers, demands sophisticated analytical techniques. Innovations in chromatography and mass spectrometry are central to overcoming the challenges posed by the subtle differences in the physical properties of structural and stereoisomers.

Advanced Chromatographic Methods

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the detailed analysis of complex hydrocarbon mixtures. By employing two columns with different stationary phase selectivities (e.g., nonpolar and polar), GC×GC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This allows for the separation of isomers that would otherwise co-elute. For instance, in the analysis of petroleum or fuel samples, GC×GC can separate various C11 isomers, including different methyl- and ethyl-branched decanes and nonanes, providing a detailed molecular fingerprint of the sample.

The structured separation patterns in GC×GC chromatograms, where compounds of a similar class elute in distinct regions, facilitate isomer identification. For example, alkanes of varying degrees of branching will form specific bands or clusters on the 2D plot, allowing for the differentiation of tetramethylheptane isomers from other related structures.

High-Resolution Mass Spectrometry and Tandem MS

Coupling high-resolution gas chromatography with mass spectrometry (GC-MS) is the cornerstone of isomer differentiation. High-resolution MS provides accurate mass measurements, which aids in confirming the elemental composition of analytes. However, for differentiating isomers that share the same exact mass, analysis of fragmentation patterns is crucial.

Electron ionization (EI) is a standard technique that produces characteristic fragmentation patterns for different branched alkanes. The stability of the resulting carbocations dictates the fragmentation pathways. For this compound, cleavage adjacent to the highly substituted quaternary carbon (C4) is expected to be a prominent fragmentation pathway, leading to specific fragment ions that can help distinguish it from other isomers like 2,2,3,3-tetramethylheptane (B15455336) or 2,2,5,5-tetramethylheptane, which would produce different sets of fragment ions.

Tandem mass spectrometry (MS/MS) offers an additional layer of specificity. In an MS/MS experiment, a specific parent ion from the initial mass spectrum is selected, fragmented further (collision-induced dissociation), and the resulting daughter ions are analyzed. This process can reveal subtle structural differences between isomers that may not be apparent in the primary mass spectrum.

Emerging Spectroscopic and Ion Mobility Techniques

Vacuum ultraviolet (VUV) spectroscopy is an emerging detection method for GC that provides unique absorption spectra for different hydrocarbon isomers. Since even structurally similar isomers can exhibit distinct VUV spectra, this technique offers a complementary method for isomer identification without relying solely on mass spectral fragmentation.

Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IM-MS), separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times through the IMS cell, even if they have the same mass-to-charge ratio. This technique is particularly promising for differentiating stereoisomers (enantiomers and diastereomers), a task that is extremely challenging for conventional GC-MS. While direct enantiomeric separation of a simple alkane like this compound via IMS is still an area of active research, the principle holds significant potential for future applications in chiral hydrocarbon analysis.

A summary of key analytical techniques is presented below:

TechniquePrinciple of Separation/DetectionApplication to Isomer Differentiation
GC×GC Two orthogonal chromatographic separations based on volatility and polarity.Enhanced resolution of complex isomeric mixtures of branched alkanes.
High-Resolution MS Accurate mass measurement and analysis of electron ionization fragmentation patterns.Differentiation of structural isomers based on unique mass fragments.
Tandem MS (MS/MS) Selective fragmentation of a parent ion to produce daughter ion spectra.Provides higher specificity for distinguishing isomers with similar primary mass spectra.
GC-VUV Unique gas-phase absorption spectra in the vacuum ultraviolet region.Complements MS for unambiguous identification of co-eluting isomers.
IM-MS Separation of ions based on their shape and size in the gas phase.Potential for separating stereoisomers and complex structural isomers.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Alkane Synthesis and Reactivity

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research to accelerate discovery and optimize processes. For branched alkane chemistry, these computational tools offer powerful new ways to predict synthetic outcomes, understand reactivity, and design novel synthetic pathways.

Predicting Reaction Outcomes and Optimizing Synthesis

One of the primary applications of ML in organic synthesis is the prediction of reaction outcomes. By training algorithms on large datasets of known chemical reactions, ML models can learn the complex relationships between reactants, reagents, catalysts, and reaction conditions. For the synthesis of a specific target like this compound, an ML model could be used to:

Predict Yields: Estimate the likely yield of a reaction under a specific set of conditions, allowing researchers to computationally screen different synthetic routes and prioritize those with the highest predicted efficiency.

Suggest Optimal Conditions: Recommend the optimal temperature, pressure, solvent, and catalyst loading to maximize the yield and selectivity of a desired transformation, such as a stereoselective alkylation or a coupling reaction.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule. These tools analyze the target structure and, based on a vast database of chemical rules and reactions, suggest a series of precursor molecules and reaction steps. This can help chemists devise more efficient or innovative routes to complex branched alkanes.

Modeling Alkane Reactivity and Properties

The reactivity of alkanes, particularly in processes like catalytic cracking, isomerization, and combustion, is governed by complex factors including bond strengths and steric effects. ML models, especially those based on quantum machine learning (QML), can predict these properties with an accuracy approaching that of computationally expensive quantum chemistry methods, but at a fraction of the computational cost.

For this compound, such models could predict:

Bond Dissociation Energies: Identify the weakest C-H or C-C bonds in the molecule, which is crucial for understanding its thermal stability and fragmentation patterns in mass spectrometry or combustion.

Ignition Properties: Predict properties like octane (B31449) number or cetane number based on molecular structure. By training models on known fuel components, the performance of novel branched alkanes as potential fuel additives could be rapidly assessed.

Spectroscopic Data: Predict NMR, IR, or mass spectra for a given isomer. This can aid in the identification of unknown compounds by comparing experimentally measured spectra to a library of AI-generated predictions.

Accelerating Catalyst Discovery

The development of new catalysts is central to advancing alkane chemistry, particularly for enantioselective synthesis. AI and ML can accelerate this process through:

High-Throughput Virtual Screening: ML models can rapidly predict the catalytic activity and selectivity of thousands of potential catalyst candidates (e.g., different metal-ligand combinations). This allows researchers to focus their experimental efforts on the most promising candidates.

Descriptor-Based Modeling: By identifying key molecular features (descriptors) that correlate with high catalytic performance, ML models can guide the rational design of new, more effective catalysts for specific transformations, such as the asymmetric C-C bond formations required for synthesizing chiral branched alkanes.

The integration of AI/ML represents a paradigm shift in chemical research, moving from a trial-and-error approach to a more data-driven, predictive science.

Exploration of this compound as a Reference Material in Specialized Research Applications

High-purity branched alkanes are essential as reference materials and standards in various fields of chemical analysis. While not as commonly used as simpler alkanes, this compound possesses specific structural features that make it a valuable candidate for specialized research applications, particularly in analytical chemistry, geochemistry, and combustion science.

Reference Standard in High-Resolution Chromatography

In high-resolution gas chromatography (GC), particularly GC×GC, complex mixtures of hydrocarbons are separated into classes based on their structure. Highly branched alkanes elute earlier than their less-branched or linear isomers on nonpolar stationary phases. A high-purity standard of this compound can serve as a precise retention time marker to help identify the elution region of other highly branched C11 alkanes in complex matrices like crude oil, gasoline, or diesel fuel. Its known structure and fragmentation pattern also make it a useful calibration and tuning standard for GC-MS systems, ensuring accurate mass assignments and consistent spectral quality.

Geochemical and Environmental Analysis

Branched alkanes, often referred to as isoprenoids, are important biomarkers in geochemistry. They are derived from the degradation of biological lipids and can provide information about the source organisms and the depositional environment of ancient sediments and petroleum source rocks. While this compound is not a common naturally occurring biomarker itself, its synthetic, high-purity form can be used as an internal standard or surrogate standard in the quantitative analysis of environmental or geological samples. By adding a known amount of the standard to a sample before extraction and analysis, analysts can correct for losses during sample preparation and ensure the accuracy of the final quantitative results for other target analytes.

Combustion and Fuel Science Research

The combustion behavior of fuels is highly dependent on their molecular composition. Branched alkanes generally exhibit higher resistance to autoignition (higher octane numbers) compared to linear alkanes. This compound, with its quaternary carbon center and multiple methyl branches, represents a model compound for studying the combustion chemistry of highly branched fuel components.

In fundamental combustion research, it can be used in:

Shock Tube and Rapid Compression Machine Experiments: To study ignition delay times and reaction kinetics under controlled high-temperature and high-pressure conditions.

Flame Speed Measurements: To determine how its specific structure influences flame propagation characteristics.

Chemical Kinetic Modeling: Experimental data obtained from the combustion of pure this compound can be used to develop and validate detailed chemical kinetic models that predict the combustion behavior of complex real-world fuels.

The availability of a well-characterized, high-purity standard is critical for ensuring the reliability and reproducibility of these fundamental combustion studies.

Application AreaSpecific Use of this compoundRationale
Analytical Chemistry Retention index standard in GC; Tuning compound for GC-MS.Provides a reliable reference point for the identification of other highly branched C11 isomers.
Geochemistry Internal or surrogate standard for quantitative analysis.Allows for accurate quantification of target analytes by correcting for method-induced variations.
Combustion Science Model compound for kinetic and ignition studies.Its highly branched structure is representative of high-octane fuel components, aiding in the development of predictive combustion models.

Q & A

Basic Research Questions

Q. How can the structural identity of 2,3,4,4-tetramethylheptane be confirmed experimentally?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. GC-MS can separate isomers based on retention times (e.g., distinguishing this compound from 2,2,3,3-tetramethylheptane) using nonpolar columns optimized for branched alkanes . For NMR, analyze 13C^{13}\text{C} DEPT spectra to identify quaternary carbons and methyl branching patterns. Compare experimental data with computational predictions (e.g., density functional theory) to validate assignments .

Q. What analytical techniques are suitable for differentiating structural isomers of C11_{11}H24_{24}?

  • Methodological Answer : High-resolution GC with flame ionization detection (FID) is effective for separating isomers like this compound and 2,2,4,4-tetramethylpentane. Retention indices and spiking experiments with reference standards (e.g., n-heptane derivatives) improve accuracy . For unresolved peaks, tandem MS (MS/MS) can fragment ions to distinguish branching patterns via unique fragmentation pathways .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodological Answer : Employ BF3_3-catalyzed alkylation of isoalkanes, leveraging lessons from BF3_3-mediated syntheses of aromatic ketones (e.g., 2,3,4,4'-tetrahydroxybenzophenone) . Monitor reaction intermediates using in-situ infrared spectroscopy to detect undesired carbocation rearrangements. Optimize solvent polarity (e.g., using toluene-isooctane mixtures) to stabilize intermediates and reduce dimerization .

Q. What computational approaches resolve conformational ambiguities in this compound?

  • Methodological Answer : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces for rotameric states. Compare computed 1H^1\text{H} NMR chemical shifts with experimental data to identify dominant conformers. Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze intramolecular interactions influencing stability .

Q. How do thermodynamic properties (e.g., vapor pressure) of this compound compare to linear alkanes?

  • Methodological Answer : Apply Antoine’s equation using experimentally derived coefficients from vapor pressure measurements. Compare with linear heptane derivatives (e.g., n-heptane) to quantify branching effects on volatility. Differential scanning calorimetry (DSC) can measure phase transitions, revealing lower melting points due to reduced molecular symmetry .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Trace impurities (e.g., residual solvents) often cause variability. Purify samples via preparative GC or recrystallization in nonpolar solvents. Validate purity using elemental analysis (C/H%) and compare DSC thermograms across studies. Cross-reference with crystallographic data (if available) to confirm lattice packing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.